2-Chloro-5,7-dimethoxynaphthalene-1,4-dione
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Overview
Description
2-Chloro-5,7-dimethoxynaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethoxynaphthalene-1,4-dione typically involves the chlorination of 5,7-dimethoxynaphthalene-1,4-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this synthesis include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-Chloro-5,7-dimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, it can inhibit certain enzymes and disrupt cellular pathways, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dione: Known for its pro-apoptotic anticancer potential.
1,4-Naphthoquinone Oxime Derivatives: These compounds have shown cytotoxicity against various cancer cell lines.
Uniqueness
2-Chloro-5,7-dimethoxynaphthalene-1,4-dione stands out due to its unique combination of chlorine and methoxy groups on the naphthoquinone core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65565-48-2 |
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Molecular Formula |
C12H9ClO4 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
2-chloro-5,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9ClO4/c1-16-6-3-7-11(10(4-6)17-2)9(14)5-8(13)12(7)15/h3-5H,1-2H3 |
InChI Key |
XZABPZPNSZDBLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)Cl |
Origin of Product |
United States |
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